molecular formula C20H24N2O3S2 B216277 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide

Cat. No.: B216277
M. Wt: 404.6 g/mol
InChI Key: GNHAFUQUHRHYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring and a phenylsulfanyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a phenyl ring followed by the introduction of a piperidine ring. The final step often involves the addition of a phenylsulfanyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide
  • 4-Methylpiperidine
  • 2-Methylpiperidine

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H24N2O3S2/c1-16-11-13-22(14-12-16)27(24,25)19-9-7-17(8-10-19)21-20(23)15-26-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

GNHAFUQUHRHYCK-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3

Origin of Product

United States

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